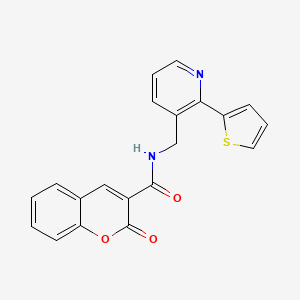

2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19(15-11-13-5-1-2-7-16(13)25-20(15)24)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h1-11H,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYBXDPHNMRMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Chromene Core: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.

Introduction of the Pyridine Moiety: This step involves the coupling of the chromene core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Attachment of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where the pyridine derivative is reacted with a thiophene-containing reagent.

Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to interact with biological targets.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structural uniqueness lies in its 2-(thiophen-2-yl)pyridin-3-ylmethyl substituent. Below is a comparison with structurally related coumarin-carboxamides:

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Substituent : 4-Methoxyphenethyl group.

- The methoxy group enhances hydrophilicity but may decrease membrane permeability .

- Synthesis : Prepared via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine, similar to the target compound’s synthetic route .

2-Oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide

- Substituent : Pyridin-2-ylmethyl group.

- Key Differences : Lacks the thiophene ring, simplifying the heteroaromatic system. This may reduce steric bulk and alter binding affinity in biological targets compared to the thiophene-containing analogue .

5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Substituent: Trifluoromethyl group fused to a chromeno-pyridine system.

- Key Differences : The electron-withdrawing CF₃ group and fused pyridine ring enhance metabolic stability but may reduce solubility. This contrasts with the target compound’s thiophene-pyridine substituent, which offers a balance of lipophilicity and hydrogen-bonding capacity .

Coumarin-Carboxamides with Thiourea Linkers

- Example : 2-Oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide (e11).

- Activity : Selective inhibition of tumor-associated carbonic anhydrase IX (hCA IX) with Ki = 107.9 nM.

- Comparison : The target compound’s thiophene-pyridine group may enhance isoform selectivity over e11’s pyrrolidine-ethyl-thiourea substituent due to improved hydrophobic interactions in enzyme pockets .

Indole- and Thiazolidinone-Based Analogues

- Example : 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide.

- Activity : Primarily explored for antimicrobial and anti-inflammatory properties.

- Comparison: The thiophene-pyridine substituent in the target compound likely shifts the pharmacological profile toward kinase or protease inhibition, unlike the thiazolidinone-indole system’s focus on antimicrobial targets .

Physicochemical Properties

*Predicted using Molinspiration software.

- Solubility in DMSO is moderate, suggesting formulation challenges shared with other coumarin derivatives.

Biological Activity

The compound 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide (CAS Number: 2034407-86-6) is a member of the chromene family, which is known for its diverse biological activities. The chromene scaffold has been extensively studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The structure includes a chromene core substituted with a thiophene and pyridine moiety, which are key to its biological activity.

Anticancer Activity

Research indicates that compounds containing the chromene scaffold exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain chromene derivatives induce caspase-dependent apoptosis in various cancer cell lines by activating caspases 3 and 7, which are crucial for the execution phase of cell apoptosis .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Afifi et al., 2017 | MCF-7 (Breast) | 10 | Tubulin inhibition |

| Halawa et al., 2017 | HeLa (Cervical) | 15 | Caspase activation |

| Elnaggar et al., 2019 | A549 (Lung) | 12 | Apoptosis induction |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have reported that derivatives of the chromene scaffold can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Anti-inflammatory Activity

The anti-inflammatory effects of chromene derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is heavily influenced by their structural modifications. Substituents such as thiophene and pyridine enhance the interaction with biological targets, thereby improving potency. Studies have established that specific substitutions can lead to increased selectivity and reduced toxicity.

Case Studies

- Case Study: Chromene Derivative in Cancer Therapy

- A recent study evaluated a series of chromene derivatives for their anticancer activity against breast cancer cells. The study found that modifications at the pyridine position significantly enhanced cytotoxicity compared to non-substituted analogs.

- Case Study: Antimicrobial Screening

- Another investigation focused on the antimicrobial properties of various thiophene-substituted chromenes. Results indicated that compounds with electron-withdrawing groups on the thiophene ring exhibited superior antimicrobial activity against resistant strains.

Q & A

Q. Critical Reaction Conditions :

- Temperature : Higher temperatures (≥80°C) improve coupling efficiency but may degrade sensitive functional groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis.

- Catalyst loading : 5–10 mol% Pd catalysts balance cost and yield .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the chromene carbonyl (δ ~160 ppm), thiophene protons (δ 6.8–7.5 ppm), and pyridine methylene (δ ~4.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic regions and confirm connectivity between heterocycles .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error to confirm molecular formula .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients and UV detection at 254 nm .

Advanced: How do electronic properties of the thiophene and pyridine rings influence the compound’s reactivity and biological interactions?

Methodological Answer:

- Electronic Effects :

- Thiophene : Electron-rich sulfur atom enhances π-conjugation, stabilizing charge-transfer interactions with biological targets (e.g., enzyme active sites) .

- Pyridine : Electron-withdrawing nature increases electrophilicity of the carboxamide group, facilitating hydrogen bonding with residues like Asp or Glu in proteins .

- Structure-Activity Relationship (SAR) :

- Methylation of the pyridine ring (e.g., at position 5) can sterically hinder binding, reducing potency.

- Substitution on thiophene (e.g., halogenation) modulates lipophilicity and membrane permeability .

Q. Experimental Validation :

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate electronic distribution with reactivity .

- Fluorescence Quenching Assays : Measure binding constants with serum albumin to assess bioavailability .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer) across studies?

Methodological Answer:

- Data Triangulation :

- Dose-Response Curves : Compare EC₅₀ values across assays; discrepancies may arise from cell-line-specific sensitivity (e.g., HepG2 vs. HEK293) .

- Target Profiling : Use kinase/GPCR panels to identify off-target effects that explain divergent activities .

- Meta-Analysis :

- Compile data from structurally analogous compounds (e.g., N-benzyl-2-oxo-2H-chromene-3-carboxamide derivatives) to identify conserved trends .

- Adjust for variations in assay conditions (e.g., serum concentration, incubation time) that alter potency .

Advanced: What computational strategies are effective for predicting binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Glide to model interactions with targets (e.g., viral proteases). Prioritize poses with hydrogen bonds between the carboxamide and catalytic residues .

- Validate with MD simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

- Pharmacophore Modeling :

- Define essential features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase. Compare with known inhibitors to identify scaffold modifications for enhanced affinity .

Basic: What are the key functional groups in this compound, and how do they contribute to its stability under physiological conditions?

Methodological Answer:

- Functional Groups :

- 2-Oxo-chromene : Prone to hydrolysis in acidic conditions; stability improves with electron-withdrawing substituents on the chromene ring .

- Thiophene-Pyridine Moiety : Resists metabolic degradation due to aromatic stabilization; susceptible to cytochrome P450-mediated oxidation at sulfur .

- Stability Testing :

- Conduct forced degradation studies (pH 1–10, 40°C) monitored by HPLC. Use Arrhenius plots to predict shelf life .

Advanced: How can researchers optimize the compound’s solubility and bioavailability without compromising activity?

Methodological Answer:

- Strategies :

- Prodrug Design : Introduce phosphate or ester groups on the carboxamide to enhance aqueous solubility, with enzymatic cleavage in vivo .

- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to improve plasma half-life .

- In Silico Tools :

- Predict logP and pKa using MarvinSketch; aim for logP <3 to balance solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.